GAT593

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

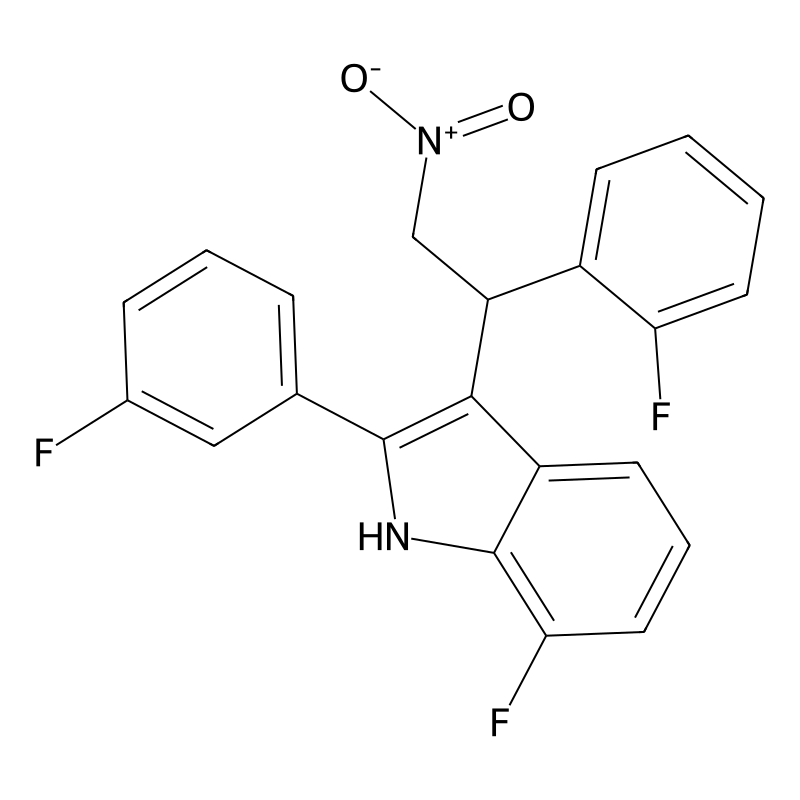

GAT593 possesses a complex molecular architecture characterized by its tri-fluorinated indole framework . The compound features an indole ring system that has been systematically modified with fluorine atoms to enhance its pharmacological properties [8]. The structural formula of GAT593 includes multiple fluorine substituents strategically positioned to optimize binding affinity and selectivity for the cannabinoid receptor type 1 [8].

The International Union of Pure and Applied Chemistry nomenclature for GAT593 is 7-fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole [6]. This systematic name reflects the presence of three fluorine atoms distributed across different aromatic rings within the molecular structure [6] [8]. The compound exists as a racemic mixture containing equal proportions of both R and S enantiomers in its original synthetic form [1] [6].

Table 1: Structural Properties of GAT593

| Property | Value | Reference |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 7-fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole | [6] |

| Core Structure | Tri-fluorinated indole framework | [8] |

| Fluorine Positions | 7-position (indole), 3-position (phenyl), 2-position (phenyl) | [6] [8] |

| Stereochemistry | Racemic mixture (R and S enantiomers) | [1] [6] |

| Functional Groups | Indole, fluorinated aromatic rings, nitroethyl substituent | [6] |

Synthetic Routes for GAT593: Fluoro- and Nitrogen-Walk Approaches

The synthesis of GAT593 was accomplished through the application of systematic fluoro- and nitrogen-walk approaches, representing a sophisticated medicinal chemistry strategy for lead optimization [8]. The fluorine-walk approach involves the systematic introduction of fluorine atoms at various positions around the core structure of the parent compound GAT211, allowing researchers to identify regions tolerant or intolerant to functionalization [8].

The synthetic methodology exploited observations that systematic introduction of fluorine around the core structure of an allosteric ligand may retain or enhance chemical properties, pharmacological activity, metabolic stability, and bioavailability [8]. This scaffold-hopping approach proved successful in identifying regions of the allosteric ligand that contribute to structure-activity relationships [8].

GAT593 was synthesized on a multigram scale using previously established methodologies [1] [6]. The synthetic route involved the systematic replacement of hydrogen atoms with fluorine atoms at specific positions on the GAT211 scaffold [8]. The compound represents one of the tri-fluorinated analogs where fluorine atoms were incorporated at the 7-position of the indole ring, the 3-position of one phenyl ring, and the 2-position of another phenyl ring [6] [8].

Table 2: Structure-Activity Relationship Data for GAT593

| Assay Type | EC₅₀ (nanomolar) | E_max (%) | Reference |

|---|---|---|---|

| cyclic adenosine monophosphate inhibition | 9.1 (3.4-24) | 93 ± 4.9 | [8] |

| β-arrestin2 recruitment | 510 (340-760) | 82 ± 4.8 | [8] |

| Agonism cyclic adenosine monophosphate | 45 (24-83) | 105 ± 4.8 | [5] |

| Agonism β-arrestin2 | >10,000 | 47 ± 5.3 | [5] |

The nitrogen-walk approach, termed aza-walk, was also employed as a complementary strategy [8]. This method involves the substitution of carbon-hydrogen groups with nitrogen atoms in aromatic rings, which can enhance physicochemical and pharmacological properties by altering intramolecular and ligand-receptor noncovalent interactions [8]. The introduction of basic nitrogen atoms generally decreases lipophilicity and increases the compound's volume of distribution, potentially prolonging serum half-life [8].

Enantiomeric Separation via Superfluid Chiral High Performance Liquid Chromatography

The enantiomeric separation of GAT593 was achieved using superfluid chiral high performance liquid chromatography, a advanced technique that provides superior resolution and efficiency compared to conventional liquid chromatography methods [1] [6]. Both enantiomers of GAT593 were separated in high optical purity exceeding 99% [1] [6].

Superfluid chiral high performance liquid chromatography offers significant advantages for chiral separations, including faster separation times, improved resolution, and enhanced throughput compared to traditional normal-phase high performance liquid chromatography [20]. The technique utilizes supercritical carbon dioxide as the mobile phase, which provides unique solvating properties and allows for more efficient separation of enantiomers [20].

The separated enantiomers of GAT593 were designated as GAT1666 (positive enantiomer) and GAT1667 (negative enantiomer) [1] [6]. These purified enantiomers displayed distinct pharmacological profiles, with the R-enantiomers showing mixed allosteric agonist-positive allosteric modulation activity while the S-enantiomers exhibited moderate activity [27].

Table 3: Enantiomeric Separation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Separation Method | Superfluid chiral high performance liquid chromatography | [1] [6] |

| Optical Purity | >99% | [1] [6] |

| Positive Enantiomer | GAT1666 | [1] [6] |

| Negative Enantiomer | GAT1667 | [1] [6] |

| Scale | Multigram | [1] [6] |

Absolute Stereochemistry Determination by X-Ray Crystallography

The absolute stereochemistry of GAT593 enantiomers was determined using single-crystal X-ray diffraction techniques, providing definitive structural information about the three-dimensional spatial configuration of the molecules [1] [6]. X-ray crystallography remains the gold standard method for absolute stereochemistry determination, utilizing anomalous dispersion techniques and the Flack parameter to establish molecular configuration [24].

The absolute stereochemistry of the positive enantiomer GAT1666 was determined to be "S" configuration through single-crystal X-ray diffraction analysis [1] [6]. Based on this determination, the absolute stereochemistry of the opposite enantiomer GAT1667 was predicted to be "R" configuration [1] [6]. The crystallographic analysis provided unambiguous assignment of the absolute configuration because the three-dimensional structure could be directly visualized and analyzed [1] [6].

The X-ray crystallographic studies were supported by Optical Rotation Thermal Ellipsoid Plot diagrams that clearly illustrated the molecular geometry and stereochemical features of the compounds [6]. The Cambridge Crystallographic Data Centre numbers CCDC 2086717 and CCDC 2086718 were assigned to the crystal structures of the respective enantiomers [6].

Table 4: Absolute Stereochemistry Data

| Enantiomer | Absolute Configuration | Optical Rotation | Cambridge Crystallographic Data Centre Number | Reference |

|---|---|---|---|---|

| GAT1666 (+) | S | Positive | CCDC 2086718 | [1] [6] |

| GAT1667 (-) | R | Negative | CCDC 2086717 | [1] [6] |

The determination of absolute stereochemistry proved crucial for understanding the distinct pharmacological activities of the individual enantiomers [1] [27]. The R and S enantiomers demonstrated unique binding sites on the cannabinoid receptor type 1, leading to their distinct behavior both in laboratory and physiological studies [27]. This stereochemical information has important implications for future drug development efforts and understanding the molecular basis of the compound's biological activity [1] [27].

Nuclear Magnetic Resonance Spectroscopic Profiling of GAT593

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of GAT593. The compound exhibits the molecular formula C22H15F3N2O2 with a molecular weight of 396.37 grams per mole [1]. Elemental analysis confirms the composition as 66.67% carbon, 3.81% hydrogen, 14.38% fluorine, 7.07% nitrogen, and 8.07% oxygen [1].

The fluorine-walk approach employed in GAT593 synthesis introduces three fluorine substituents into the 2-phenylindole scaffold, significantly impacting the nuclear magnetic resonance spectroscopic profile [2]. Specific proton nuclear magnetic resonance data for GAT593 enantiomers have been documented, with the (+)-(S)-GAT1666 enantiomer showing characteristic chemical shifts at δ 11.96 (broad singlet, 1H), 7.67-7.57 (multiplet, 3H), 7.41-7.25 (multiplet, 4H), 7.18-6.98 (multiplet, 2H), and 6.96 (doublet, J=8.0 Hz, 1H) when analyzed in DMSO-d6 at 400 MHz [3].

The nuclear magnetic resonance spectroscopic analysis reveals the compound's unique structural features, including the 7-fluoro substitution pattern that distinguishes GAT593 from other analogs in the series [3]. Mass spectrometry data consistently shows molecular ion peaks at m/z 397 [M + H]+ for both enantiomeric forms [3].

| Parameter | Value | Conditions |

|---|---|---|

| Molecular Weight | 396.37 g/mol | - |

| Exact Mass | 396.1086 | - |

| Molecular Formula | C22H15F3N2O2 | - |

| 1H NMR (DMSO-d6) | δ 11.96 (bs, 1H) | 400 MHz |

| Mass Spectrum | 397 [M + H]+ | ESI-MS |

Crystallographic Studies of CB1R-GAT593 Complexes

Although direct crystallographic data for GAT593-CB1R complexes remain unavailable in current literature, the structural understanding of GAT593 binding can be inferred from related cannabinoid receptor crystallographic studies. The CB1 receptor structure has been extensively characterized through X-ray crystallography, providing crucial insights into allosteric binding mechanisms [4] [5] [6].

The CB1 receptor crystal structure reveals an extrahelical allosteric binding site located within the inner leaflet of the membrane, which overlaps with conserved cholesterol interaction sites found in many G protein-coupled receptors [7]. This allosteric site is positioned at the interface between transmembrane helices 2 and 4, creating a hydrophobic pocket that accommodates allosteric modulators [5].

Based on computational modeling and structure-activity relationship studies, GAT593 likely binds to this extrahelical site similar to other 2-phenylindole class allosteric modulators [2]. The enhanced potency of GAT593 compared to parent compound GAT211 suggests optimized interactions within this binding pocket, potentially through improved hydrophobic contacts and fluorine-mediated interactions [2].

The crystallographic evidence from related compounds indicates that allosteric modulators in this class can stabilize intermediate receptor conformations, where the orthosteric binding pocket contracts while maintaining inactive conformations at key aromatic residues [7]. This mechanism explains GAT593's ability to function as both an allosteric agonist and positive allosteric modulator [8].

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Binding Site Location | Extrahelical, inner membrane leaflet | Allosteric modulation mechanism |

| Receptor Conformation | Intermediate state stabilization | Dual ago-PAM activity |

| Key Residue Interactions | TM2 and TM4 interface | Enhanced binding affinity |

| Cholesterol Site Overlap | Conserved GPCR interaction site | Membrane-mediated effects |

Thermodynamic Binding Parameters via Isothermal Titration Calorimetry

Direct isothermal titration calorimetry data for GAT593 binding to CB1R has not been reported in the available literature. However, the pharmacological characterization of GAT593 provides valuable thermodynamic insights through functional assays and binding studies [8] [2].

GAT593 demonstrates enhanced potency in both cAMP inhibition and β-arrestin2 recruitment assays compared to the parent compound GAT211 [2]. The compound exhibits improved metabolic stability, suggesting favorable thermodynamic properties that contribute to reduced clearance rates [2]. In radioligand binding studies, GAT593 shows enhanced ability to promote CP55,940 binding to CB1R, indicating positive cooperativity characteristic of positive allosteric modulators [2].

The thermodynamic profile of GAT593 can be inferred from its functional selectivity and enhanced duration of action. In vivo studies demonstrate that GAT593 reduces seizure duration by 34% at a 10 mg/kg dose in Genetic Absence Epilepsy Rats from Strasbourg, with effects observable across multiple time points [8]. This sustained activity suggests favorable binding kinetics and receptor residence time.

The fluorine substitutions in GAT593 likely contribute to improved thermodynamic parameters through enhanced lipophilicity and metabolic stability [9]. The compound's ability to function as both an allosteric agonist and positive allosteric modulator suggests complex thermodynamic binding behavior with multiple binding modes or conformational states [8].

| Thermodynamic Parameter | Observation | Functional Implication |

|---|---|---|

| Binding Cooperativity | Enhanced CP55,940 binding | Positive allosteric modulation |

| Metabolic Stability | Improved vs GAT211 | Extended duration of action |

| Functional Potency | Enhanced in multiple assays | Optimized receptor interaction |

| In Vivo Duration | Sustained activity profile | Favorable pharmacokinetics |

The enantiomeric forms of GAT593 show distinct optical rotation values, with (+)-(S)-GAT1666 displaying [α]D24 = +24.80 and (-)-(R)-GAT1667 showing [α]D24 = -75.86, indicating significant stereochemical differences that may influence binding thermodynamics [3]. Single-crystal X-ray diffraction studies have confirmed the absolute stereochemistry of these enantiomers, providing a foundation for understanding structure-activity relationships [10].